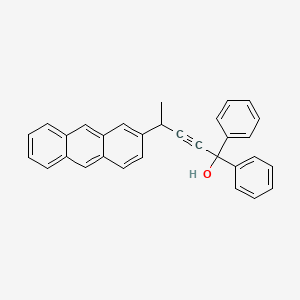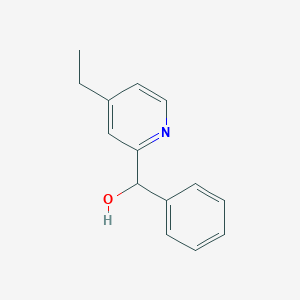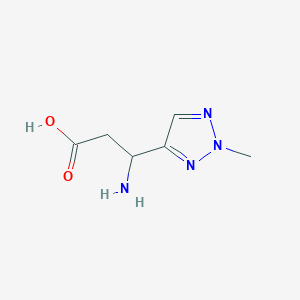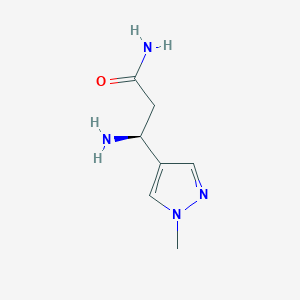
(2-Methoxy-5-methylthiophen-3-yl)(phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methoxy-5-methylthiophen-3-yl)(phenyl)methanol is an organic compound with the molecular formula C12H14O2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features both methoxy and methyl substituents on the thiophene ring, as well as a phenyl group attached to the methanol moiety .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-5-methylthiophen-3-yl)(phenyl)methanol typically involves the reaction of 2-methoxy-5-methylthiophene with benzaldehyde under acidic or basic conditions. The reaction proceeds via a nucleophilic addition mechanism, where the thiophene derivative acts as a nucleophile attacking the carbonyl carbon of benzaldehyde .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(2-Methoxy-5-methylthiophen-3-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
(2-Methoxy-5-methylthiophen-3-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mecanismo De Acción
The mechanism of action of (2-Methoxy-5-methylthiophen-3-yl)(phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
(2-Methoxy-5-methylthiophen-3-yl)methanol: Lacks the phenyl group, which may affect its reactivity and biological activity.
(2-Methoxy-5-methylthiophen-3-yl)(phenyl)ethanol: Contains an additional carbon in the alcohol moiety, potentially altering its physical and chemical properties.
(2-Methoxy-5-methylthiophen-3-yl)(phenyl)ketone:
Uniqueness
(2-Methoxy-5-methylthiophen-3-yl)(phenyl)methanol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity. Its methoxy, methyl, and phenyl substituents, along with the thiophene ring, make it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C13H14O2S |
|---|---|
Peso molecular |
234.32 g/mol |
Nombre IUPAC |
(2-methoxy-5-methylthiophen-3-yl)-phenylmethanol |
InChI |
InChI=1S/C13H14O2S/c1-9-8-11(13(15-2)16-9)12(14)10-6-4-3-5-7-10/h3-8,12,14H,1-2H3 |
Clave InChI |
KYWNFVIRRVKAGZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(S1)OC)C(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


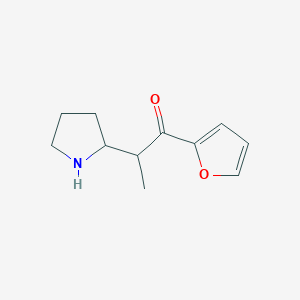
![5-[2-(Trifluoromethyl)phenyl]oxolane-2-carboxamide](/img/structure/B13081390.png)

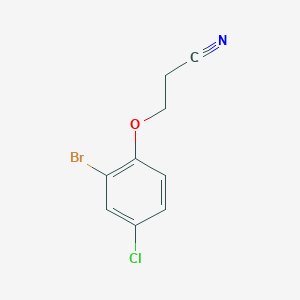




![(2-Propyl-5H,6H,7H,8H-imidazo[1,2-A]pyridin-3-YL)methanamine](/img/structure/B13081443.png)

